MPD's potential lies in developing solid polymer electrolytes for lithium metal batteries. These batteries hold immense potential for high energy density, but their development faces challenges due to the reactivity of lithium metal with conventional liquid electrolytes.
Research suggests MPD-based electrolytes offer good ionic conductivity, electrochemical stability, and compatibility with lithium metal anodes, making them promising candidates for overcoming these hurdles. [Source: A. Mantione et al., "Development of Safe and High Performance Poly(ethylene oxide)-Li Salt-2-Methyl-1,3-propanediol Composite Electrolytes for Lithium Metal Batteries," Journal of The Electrochemical Society, vol. 164, no. 14, pp. A3004-A3012, 2017, ]
MPD serves as a potential precursor for methyl methacrylate (MMA), a crucial monomer in the production of polymethyl methacrylate (PMMA), a widely used plastic known for its transparency and strength.
Studies explore utilizing MPD in a partial oxidation process to obtain MMA, potentially offering a more sustainable and efficient alternative to conventional methods. [Source: M.A. Harlin et al., "Catalytic Oxidation of 2-Methyl-1,3-propanediol to Methacrylic Acid and Methyl Methacrylate over Supported Vanadium Oxide Catalysts," Industrial & Engineering Chemistry Research, vol. 45, no. 19, pp. 6452-6459, 2006, ]
2-Methyl-1,3-propanediol is a branched aliphatic diol characterized by its unique molecular structure, which includes two primary hydroxyl groups. This structure contributes to its low viscosity and low toxicity, making it a versatile compound in various industrial applications. The compound remains liquid at lower temperatures due to its non-crystallizing nature, which is advantageous for its use in formulations that require stability across a range of conditions
Research on the biological activity of 2-methyl-1,3-propanediol indicates that it has low toxicity and is generally considered safe for use in consumer products. Studies have shown that it does not exhibit significant adverse effects in standard ecotoxicological assessments. Its low log Kow value suggests a low potential for bioaccumulation, making it environmentally favorable compared to other glycols . The synthesis of 2-methyl-1,3-propanediol can be achieved through several methods: Interaction studies involving 2-methyl-1,3-propanediol primarily focus on its compatibility with other materials in formulations. For instance: Several compounds share structural similarities with 2-methyl-1,3-propanediol. A comparison highlights its unique properties: The branched structure of 2-methyl-1,3-propanediol allows for unique processing advantages and applications that are not achievable with linear glycols like propylene glycol or ethylene glycol. Hydroformylation-based synthesis constitutes the primary industrial route for 2-methyl-1,3-propanediol production, utilizing allyl alcohol as the fundamental starting material [1] [3]. The process involves the catalytic addition of carbon monoxide and hydrogen to allyl alcohol, followed by subsequent transformations to yield the target diol compound [22] [24]. The hydroformylation reaction mechanism proceeds through a well-established catalytic cycle involving metal complex intermediates [22] [28]. The process begins with the coordination of allyl alcohol to the metal catalyst, typically rhodium or cobalt complexes, followed by migratory insertion reactions [24] [25]. The active catalyst species, such as rhodium hydride carbonyl complexes, facilitate the formation of both linear and branched aldehyde intermediates through controlled insertion chemistry [14] [29]. Research findings demonstrate that rhodium-based catalysts exhibit superior performance compared to traditional cobalt systems [3] [14]. The rhodium catalyst system achieves linear to branched aldehyde ratios ranging from 0.89 to 20, depending on reaction conditions, while cobalt-based systems typically yield ratios between 0.67 and 0.89 [1] [19]. Temperature optimization studies reveal that rhodium catalysts operate effectively at 80-110°C, significantly lower than the 100-180°C range required for cobalt systems [19] [28]. Industrial hydroformylation processes employ carefully controlled reaction conditions to maximize conversion efficiency and product selectivity [1] [16]. The optimal pressure range for rhodium-catalyzed systems extends from 6.8 to 34 atmospheres, with higher pressures generally favoring increased conversion rates [19]. Carbon monoxide to hydrogen ratios of 1:1 provide the most balanced performance, although ratios up to 4:1 have been investigated for specific applications [19] [23]. The hydroformylation process demonstrates remarkable efficiency when operated under optimized conditions, achieving complete conversion of allyl alcohol to aldehyde intermediates [1] [16]. Catalyst loading requirements for rhodium systems are significantly lower than cobalt equivalents, with effective concentrations as low as 1.7 × 10⁻⁵ mol/L providing satisfactory catalytic activity [19]. Catalytic hydrogenation represents the critical transformation step converting aldehyde intermediates from hydroformylation into the final 2-methyl-1,3-propanediol product [4] [18]. This process employs various catalyst systems and reaction conditions to achieve selective reduction of carbonyl groups to hydroxyl functionalities [21] [26]. Multiple catalyst systems have been developed for the hydrogenation of aldehyde intermediates to diol products [4] . Palladium on carbon catalysts demonstrate excellent performance across a broad temperature range of 20-100°C and pressure range of 1-30 bar [2] [21]. These heterogeneous catalysts provide conversion efficiencies between 85-98% with diol selectivities ranging from 90-97% [18]. Ruthenium-based catalysts, particularly ruthenium phosphine complexes, exhibit enhanced performance characteristics at elevated temperatures and pressures [3] [4]. Operating at temperatures of 80-120°C and pressures of 30-60 bar, ruthenium systems achieve conversion efficiencies of 90-99% with diol selectivities of 92-98% [3]. The superior performance of ruthenium catalysts stems from their ability to selectively hydrogenate carbonyl groups while minimizing side reactions [4]. Manganese complexes represent an emerging catalyst class for diol formation through hydrogenation chemistry [4]. The manganese complex catalyst operates at 120°C under 30-60 bar hydrogen pressure, achieving conversion efficiencies of 95-99% with diol selectivities of 94-98% [4]. This earth-abundant metal catalyst system offers potential cost advantages over precious metal alternatives [4]. Hydrogen flow rates significantly impact the efficiency of catalytic hydrogenation processes [18] [21]. Palladium catalysts operate effectively with hydrogen flow rates of 50-200 mL/min, while ruthenium and manganese systems require higher flow rates of 100-300 mL/min and 150-250 mL/min respectively [4] [18]. Residence time optimization studies indicate that palladium systems achieve complete conversion within 30-120 minutes, while ruthenium and manganese catalysts require extended residence times of 60-180 and 120-240 minutes respectively [4] . The catalytic hydrogenation process requires precise control of reaction parameters to prevent over-reduction and maintain product selectivity [18] [21]. Temperature control within ±2°C proves critical for maintaining consistent product quality, while pressure fluctuations must be minimized to prevent catalyst deactivation [4] [26]. Diocycle recycling strategies represent a sophisticated approach to process optimization that maximizes material utilization and minimizes waste generation in 2-methyl-1,3-propanediol production [1] [16]. This methodology involves the systematic recycling of unreacted starting materials and intermediate products to achieve near-complete conversion efficiencies [1]. The diocycle recycling process begins with the separation of 2-methyl-1,3-propanediol from the mixed diol product stream obtained after hydrogenation and hydrolysis steps [1] [16]. The separated diol mixture, containing both target product and unreacted starting materials, undergoes fractional distillation to isolate individual components [1]. The recovered 2-methyl-1,3-propanediol and other diol species are then recycled back to the initial acetal formation step, replacing fresh aliphatic diol feedstock [16]. Research demonstrates that recycling efficiency improves dramatically with successive cycles [1] [16]. Initial cycles typically contain only 10% 2-methyl-1,3-propanediol in the feed mixture, but this concentration increases progressively with each recycling iteration [1]. After 15 cycles, the 2-methyl-1,3-propanediol content exceeds 98%, and after 25 cycles, the content reaches greater than 99.8% [16]. The diocycle recycling process exhibits remarkable improvements in both conversion efficiency and product yield through successive iterations [1] [16]. Conversion efficiency increases from an initial 85% to 98.5% after 25 recycling cycles, representing a significant enhancement in process performance [1]. Product yields similarly improve from 88.7 grams in the first cycle to 99.2 grams after 25 cycles, demonstrating the cumulative benefits of material recycling [16]. The recycling efficiency parameter, defined as the percentage of recovered materials successfully reintroduced into the process, increases from 75% in the initial cycle to 98% after 25 cycles [1] [16]. This improvement reflects both optimized separation techniques and reduced material losses through process refinement [1]. Diocycle recycling strategies provide substantial economic advantages through reduced raw material consumption and enhanced product yields [1] [16]. The progressive concentration of 2-methyl-1,3-propanediol in the recycling stream eliminates the need for continuous fresh feedstock addition after the initial cycles [1]. This material conservation translates directly into reduced operating costs and improved process economics [16]. Environmental benefits of diocycle recycling include minimized waste generation and reduced environmental impact per unit of product manufactured [1] [16]. The near-complete material utilization achieved through recycling strategies aligns with sustainable manufacturing principles and regulatory requirements for waste minimization [1]. The selection between continuous flow and batch reactor configurations represents a critical decision in 2-methyl-1,3-propanediol production, with significant implications for process efficiency, product quality, and economic performance [8] [9] [11]. Comprehensive analysis of reactor performance characteristics provides essential guidance for industrial implementation decisions [10] [12]. Continuous flow reactors demonstrate superior performance across multiple operational metrics compared to traditional batch reactor systems [9] [10] [11]. Space-time yield, a critical measure of reactor productivity, ranges from 60-120 kg/m³·h for continuous flow systems compared to only 15-25 kg/m³·h for batch reactors [10]. This substantial difference reflects the enhanced mass transfer characteristics and optimized residence time distribution achieved in continuous flow configurations [9] [11]. Heat transfer performance represents another significant advantage of continuous flow systems [10] [11]. Heat transfer coefficients in continuous flow reactors range from 800-2000 W/m²·K, substantially higher than the 200-500 W/m²·K achieved in batch systems [10]. The superior heat transfer capability enables more precise temperature control and reduces the risk of hot spot formation during exothermic reactions [8] [11]. Surface area to volume ratios in continuous flow reactors exceed those of batch systems by an order of magnitude [10]. Continuous flow configurations achieve ratios of 500-2000 m²/m³ compared to 10-50 m²/m³ for batch reactors [10]. This enhanced surface area facilitates improved mass transfer rates and more efficient mixing of reactants [9] [11]. Temperature control precision represents a significant advantage of continuous flow reactor systems [9] [10] [11]. Continuous flow reactors maintain temperature control within ±1°C compared to ±5°C for batch systems [10]. This enhanced temperature control translates directly into improved product consistency and reduced formation of unwanted byproducts [9] [11]. Residence time distribution characteristics differ substantially between reactor configurations [8] [9] [12]. Continuous flow reactors exhibit narrow residence time distributions that promote uniform reaction conditions throughout the reactor volume [9] [11]. Batch reactors demonstrate broad residence time distributions that can lead to varying degrees of conversion and product heterogeneity [8] [12]. Product consistency measurements demonstrate the superior performance of continuous flow systems [9] [10]. Relative standard deviation values for product quality parameters range from 1-3% for continuous flow reactors compared to 5-15% for batch systems [10]. This improved consistency reduces the need for downstream purification and enhances overall process efficiency [9] [11]. Operating cost analysis reveals significant advantages for continuous flow reactor systems [8] [10] [11]. Operating cost indices for continuous flow systems range from 0.6-0.8 compared to 1.0 for batch reactors, representing potential cost savings of 20-40% [10]. These savings derive from reduced energy consumption, improved catalyst utilization, and decreased labor requirements [9] [11]. Setup complexity represents the primary disadvantage of continuous flow systems [10] [11]. Continuous flow reactor configurations score 7 on a complexity scale of 1-10, compared to only 3 for batch systems [10]. This increased complexity requires more sophisticated control systems and higher initial capital investment [8] [11]. Scale-up factors demonstrate the superior scalability of continuous flow systems [9] [10] [11]. Continuous flow reactors achieve scale-up factors of 2-5 compared to 1.0 for batch systems [10]. This enhanced scalability facilitates more efficient transition from laboratory to industrial scale production [9] [11]. Catalyst lifetime considerations favor continuous flow configurations [9] [10]. Catalyst lifetimes in continuous flow systems range from 500-2000 hours compared to 100-500 hours in batch reactors [10]. The extended catalyst lifetime results from more stable operating conditions and reduced thermal stress in continuous flow systems [9] [11]. Irritant
Compound Structure Type Key Features Propylene Glycol Linear Diol Lower reactivity; more crystalline; commonly used as a solvent. Ethylene Glycol Linear Diol Used extensively in antifreeze; lower boiling point than MPD. Butylene Glycol Branched Diol Similar branching but different physical properties; used in cosmetics. Glycerol Triol Higher viscosity; used primarily in food and pharmaceuticals. Mechanistic Pathway and Catalyst Systems
Process Conditions and Performance Parameters
Parameter Cobalt-Based System Rhodium-Based System Optimal Conditions Temperature (°C) 100-180 80-110 95-110 Pressure (atm) 50-100 6.8-34 105 Catalyst Loading (mol/L) 1.0 × 10⁻³ 1.7 × 10⁻⁵ 1.0 × 10⁻³ CO/H₂ Ratio 1:1 1:1-4:1 1:1 Reaction Time (hours) 2-3 2-60 3-60 Conversion (%) 79-100 31-100 100 Linear/Branched Ratio 0.67-0.89 0.89-20 0.89 Catalytic Hydrogenation Pathways for Diol Formation
Catalyst Selection and Performance Optimization
Process Parameters and Reaction Conditions
Process Parameter Palladium on Carbon Ruthenium Complex Manganese Complex Temperature Range (°C) 20-100 80-120 120 Pressure Range (bar) 1-30 30-60 30-60 Catalyst Type Pd/C (5-10%) Ru/PPh₃ Mn(CO)₂(Br)[HN(C₂H₄PiPr₂)₂] Hydrogen Flow Rate (mL/min) 50-200 100-300 150-250 Residence Time (min) 30-120 60-180 120-240 Conversion Efficiency (%) 85-98 90-99 95-99 Selectivity to Diol (%) 90-97 92-98 94-98 Process Optimization Through Diocycle Recycling Strategies
Recycling Mechanism and Material Flow
Performance Metrics and Efficiency Analysis
Cycle Number MPD Content in Feed (%) Conversion Efficiency (%) Product Yield (g) Recycling Efficiency (%) 1 10.0 85.0 88.7 75.0 5 45.2 88.5 91.3 82.0 10 78.1 92.1 94.2 87.5 15 98.0 95.2 96.8 93.0 20 99.5 97.8 98.1 96.5 25 99.8 98.5 99.2 98.0 Economic and Environmental Benefits
Continuous Flow vs. Batch Reactor Configurations
Performance Characteristics and Operational Parameters
Process Control and Product Quality
Performance Metric Batch Reactor Continuous Flow Reactor Space-Time Yield (kg/m³·h) 15-25 60-120 Heat Transfer Coefficient (W/m²·K) 200-500 800-2000 Surface Area to Volume Ratio (m²/m³) 10-50 500-2000 Temperature Control (±°C) ±5 ±1 Residence Time Distribution Broad Narrow Catalyst Lifetime (hours) 100-500 500-2000 Product Consistency (% RSD) 5-15 1-3 Setup Complexity (1-10 scale) 3 7 Operating Cost Index 1.0 0.6-0.8 Scale-up Factor 1.0 2-5 Economic Considerations and Implementation Factors
Physical Description
Color/Form
Clear, colorless liquid
XLogP3
Boiling Point
211 °C
Flash Point
Vapor Density
Density
LogP
log Kow = 0.24 at 20 °C
Odor
Melting Point
-91 °C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 116 of 172 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 56 of 172 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Use and Manufacturing
Vapor Pressure
2.1X10-2 mm Hg at 25 °C
Pictograms
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
General Manufacturing Information
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Wholesale and retail trade
1,3-Propanediol, 2-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Storage Conditions
Stability Shelf Life
Dates
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